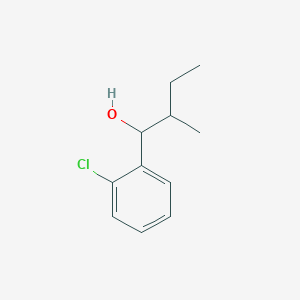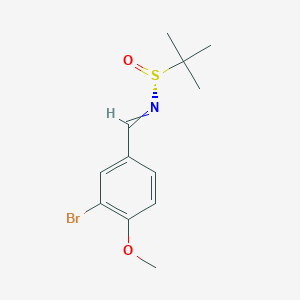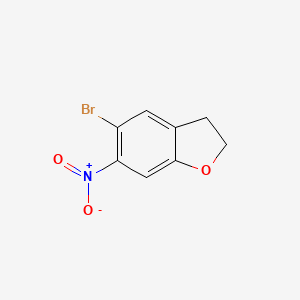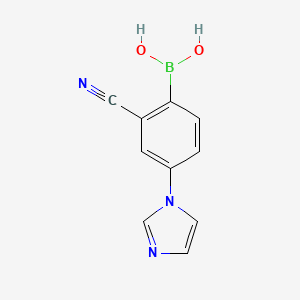
Pyridine-2,4-dicarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-2,4-dicarbohydrazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two carbohydrazide groups attached to the 2 and 4 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Pyridine-2,4-dicarbohydrazide can be synthesized through the hydrazination of pyridine-2,4-dicarboxylic acid esters. The typical synthetic route involves the esterification of pyridine-2,4-dicarboxylic acid using methanol and sulfuric acid to form dimethyl pyridine-2,4-dicarboxylate. This ester is then reacted with hydrazine monohydrate in methanol to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Pyridine-2,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,4-dicarboxylic acid derivatives, while reduction can produce this compound derivatives with altered functional groups.
科学的研究の応用
Pyridine-2,4-dicarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: This compound is used in the development of chemosensors for detecting metal ions and other analytes.
作用機序
The mechanism of action of pyridine-2,4-dicarbohydrazide involves its interaction with specific molecular targets. For instance, in chemosensor applications, the compound binds to metal ions such as copper, leading to changes in its fluorescence or colorimetric properties . This binding is facilitated by the carbohydrazide groups, which provide coordination sites for the metal ions.
類似化合物との比較
Similar Compounds
Pyridine-2,6-dicarbohydrazide: Similar in structure but with carbohydrazide groups at the 2 and 6 positions.
Pyridine-2,4,6-tricarbohydrazide: Contains an additional carbohydrazide group at the 6 position.
Uniqueness
Pyridine-2,4-dicarbohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. This makes it particularly useful in applications where selective binding to metal ions is required, such as in the development of chemosensors .
特性
CAS番号 |
21379-40-8 |
|---|---|
分子式 |
C7H9N5O2 |
分子量 |
195.18 g/mol |
IUPAC名 |
pyridine-2,4-dicarbohydrazide |
InChI |
InChI=1S/C7H9N5O2/c8-11-6(13)4-1-2-10-5(3-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) |
InChIキー |
XILILYKJPFMMPH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(=O)NN)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)


![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)

![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)



![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)


